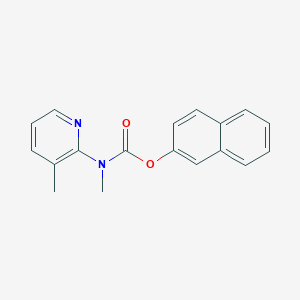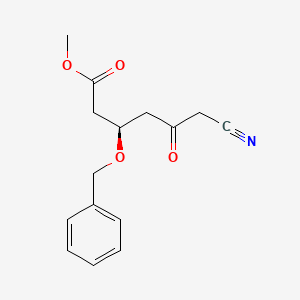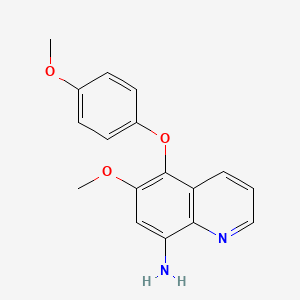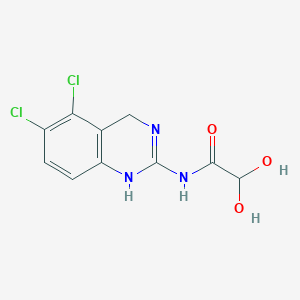
6-Chloro-7-iodo-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-7-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of chlorine and iodine substituents on the indanone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2,3-dihydroinden-1-one. The process can be summarized as follows:
Halogenation: The starting material, 2,3-dihydroinden-1-one, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-7-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation: Indenone derivatives with additional oxygen functionalities.
Reduction: Indanol derivatives with hydroxyl groups.
Coupling: Biaryl compounds with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
6-Chloro-7-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-7-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-2,3-dihydroinden-1-one
- 7-Iodo-2,3-dihydroinden-1-one
- 6,7-Dichloro-2,3-dihydroinden-1-one
Uniqueness
6-Chloro-7-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can provide distinct properties compared to compounds with only one type of halogen substituent.
Eigenschaften
Molekularformel |
C9H6ClIO |
|---|---|
Molekulargewicht |
292.50 g/mol |
IUPAC-Name |
6-chloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |
InChI-Schlüssel |
VXYLOMGPTVOKCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CC(=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)




![2-[(Phenylsulfanyl)(trimethylsilyl)methyl]cyclohexan-1-ol](/img/structure/B11836894.png)

![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)



